molecular formula C13H19N7O3 B2638542 2-[3-Methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-7-yl]acetamide CAS No. 378217-46-0

2-[3-Methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-7-yl]acetamide

Cat. No.: B2638542
CAS No.: 378217-46-0
M. Wt: 321.341
InChI Key: DIMRPDOYQWRVCU-UHFFFAOYSA-N
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Description

2-[3-Methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-7-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to an acetamide group. The presence of a piperazine ring further adds to its chemical diversity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-7-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the purine core.

    Attachment of the Acetamide Group: The final step involves the acylation of the purine-piperazine intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-Methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the purine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[3-Methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-7-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-Methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-7-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-Methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-7-yl]ethanol
  • **2-[3-Methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-7-yl]propanoic acid

Uniqueness

Compared to similar compounds, 2-[3-Methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-7-yl]acetamide is unique due to its specific acetamide group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-[3-methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O3/c1-17-3-5-19(6-4-17)12-15-10-9(20(12)7-8(14)21)11(22)16-13(23)18(10)2/h3-7H2,1-2H3,(H2,14,21)(H,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMRPDOYQWRVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC(=O)N)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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